molecular formula C9H9NOS B8560889 4-Methoxy-7-methyl-benzo[d]isothiazole

4-Methoxy-7-methyl-benzo[d]isothiazole

Cat. No.: B8560889
M. Wt: 179.24 g/mol
InChI Key: SRPVPBPEEMRYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-7-methyl-benzo[d]isothiazole is a chemical compound of significant interest in medicinal and organic chemistry research. Its structure, featuring a benzoisothiazole core substituted with methoxy and methyl groups, makes it a valuable scaffold for the development of novel bioactive molecules. While the specific biological profile of this exact compound is not fully detailed in the available literature, research on closely related benzoisothiazole and benzothiazole derivatives indicates a broad spectrum of potential pharmacological activities. These include anticonvulsant , antimicrobial, antiviral, and antiproliferative properties . The compound serves as a versatile key intermediate or building block in organic synthesis. It can be utilized in the construction of more complex heterocyclic systems , such as through condensation reactions or incorporation into Schiff bases, to explore structure-activity relationships and develop new therapeutic agents. Researchers value this compound for probing biochemical pathways and designing inhibitors. Its mechanism of action, while compound-specific, may involve interactions with the GABAergic system for neurological applications, as seen with some benzothiazole derivatives, or enzyme inhibition. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-methoxy-7-methyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NOS/c1-6-3-4-8(11-2)7-5-10-12-9(6)7/h3-5H,1-2H3

InChI Key

SRPVPBPEEMRYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=NS2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 7 Methylbenzo D Thiazole and Its Derivatives

Strategies for the Construction of the Benzo[d]thiazole Ring System

The most prevalent and reliable strategy for synthesizing substituted benzothiazoles involves the cyclization of a pre-functionalized benzene (B151609) ring that already contains the necessary amino and thiol groups, along with the desired substituents. For the target compound, 4-methoxy-7-methylbenzo[d]thiazole, the key starting material would be 2-amino-6-methoxy-3-methylthiophenol .

Cyclization Reactions involving 2-Aminothiophenol (B119425) Precursors

The reaction of 2-aminothiophenol with various carbon electrophiles is a fundamental and widely used method for constructing the benzothiazole (B30560) ring. This approach, often referred to as the Jacobson benzothiazole synthesis, involves the condensation of the amino group and the thiol group with a one-carbon unit to form the thiazole (B1198619) ring.

The general mechanism proceeds via an initial nucleophilic attack of the amino group on an electrophilic carbon (e.g., the carbonyl carbon of an aldehyde), forming a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the neighboring thiol group on the imine carbon yields a benzothiazoline (B1199338) intermediate. This intermediate is then oxidized to the final aromatic benzothiazole. The oxidation can often be achieved simply by exposure to air, or by the addition of mild oxidizing agents.

To synthesize 4-methoxy-7-methylbenzo[d]thiazole via this route, the required precursor, 2-amino-6-methoxy-3-methylthiophenol, would be reacted with a suitable one-carbon synthon, such as an aldehyde or carboxylic acid derivative.

Condensation-Based Synthetic Approaches

A variety of reagents can serve as the source for the C2-position of the benzothiazole ring in condensation reactions with 2-aminothiophenol precursors. The choice of reagent dictates the substituent at the 2-position of the final product. Common condensation partners include aldehydes, carboxylic acids, and acyl chlorides. These reactions are often promoted by catalysts to improve yields and reaction times.

Condensation PartnerCatalyst/ConditionsC2-SubstituentReference
Aromatic AldehydesH₂O₂/HCl in Ethanol (B145695), RTAryl prepchem.com
Aromatic AldehydesSnP₂O₇ (heterogeneous)Aryl
Aromatic AldehydesCatalyst-free, melt reactionAryl masterorganicchemistry.com
Aromatic Benzoyl ChloridesSolvent-free, RTAryl google.com
Fatty AcidsP₄S₁₀, MicrowaveAlkyl youtube.com
Chloroacetyl ChlorideAcetic acid, MicrowaveChloromethyl youtube.com

These methods demonstrate the versatility of the condensation approach, allowing for the introduction of a wide array of functional groups at the C2-position. For the synthesis of derivatives of 4-methoxy-7-methylbenzo[d]thiazole, the appropriately substituted 2-aminothiophenol would be condensed with the desired aldehyde or acid.

Microwave-Assisted and Solvent-Free Synthesis Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic protocols. Microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools for the rapid and efficient construction of the benzothiazole ring system. researchgate.net

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing efficient and uniform heating. youtube.comijpcbs.com Solvent-free, or "neat," reactions minimize chemical waste and can simplify product purification. masterorganicchemistry.comgoogle.com These methods are frequently combined, using microwave irradiation to promote reactions between solid or liquid reactants in the absence of a solvent. google.com

Comparison of Conventional vs. Modern Synthetic Methods:

MethodConditionsReaction TimeYield (%)Reference
Conventional Refluxing tolueneSeveral hoursModerate prepchem.com
Microwave-Assisted Ethanol, Microwave5-27 min90-97 youtube.comijpcbs.com
Solvent-Free (Melt) Heat, no solvent1 hour~88 masterorganicchemistry.com
Solvent-Free (Ultrasound) Sulfated tungstate, RT10-25 min88-98 wikipedia.org

These modern protocols offer significant advantages in terms of efficiency, environmental impact, and operational simplicity, making them highly attractive for the synthesis of substituted benzothiazoles. researchgate.net

Regioselective Functionalization and Substituent Introduction at Positions 4 and 7

While building the benzothiazole ring from an already substituted precursor is the most common strategy, an alternative approach involves the direct functionalization of the benzothiazole core. However, achieving regioselectivity on the benzene portion of the molecule (positions 4, 5, 6, and 7) can be challenging. Electrophilic aromatic substitution reactions on the benzothiazole ring system are complicated by the electron-withdrawing nature of the fused thiazole ring and potential catalyst interactions with the nitrogen and sulfur heteroatoms. Therefore, these methods are generally less preferred for preparing specifically substituted isomers like the 4,7-disubstituted pattern.

Alkylation and Etherification for Methoxy (B1213986) Group Incorporation

The introduction of a methoxy group at the C4-position could theoretically be achieved by the etherification of a corresponding 4-hydroxy-7-methylbenzothiazole intermediate. The Williamson ether synthesis is the classical and most reliable method for this transformation. byjus.comkhanacademy.org

This reaction proceeds via an Sₙ2 mechanism where a phenoxide ion, generated by deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride), acts as a nucleophile. researchgate.net This nucleophile then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methoxy ether. google.combeilstein-journals.org

Reaction Scheme: Williamson Ether Synthesis Step 1 (Deprotonation): 4-Hydroxy-7-methylbenzothiazole + NaH → Sodium 7-methylbenzothiazol-4-oxide + H₂ Step 2 (Alkylation): Sodium 7-methylbenzothiazol-4-oxide + CH₃I → 4-Methoxy-7-methylbenzothiazole + NaI

This approach is contingent on the successful synthesis of the 4-hydroxy-7-methylbenzothiazole precursor.

Methylation Strategies

Direct methylation of a 4-methoxybenzothiazole intermediate at the C7-position is synthetically challenging. Standard electrophilic aromatic substitution methods like Friedel-Crafts alkylation often lack regioselectivity and can lead to a mixture of products. ijpcbs.com The directing effects of the existing methoxy group (ortho-, para-directing) and the fused thiazole ring system would compete, making it difficult to selectively target the C7-position. Furthermore, the Lewis acid catalysts used in Friedel-Crafts reactions can coordinate with the nitrogen and sulfur atoms of the thiazole ring, potentially deactivating the catalyst or promoting undesired side reactions.

Given these difficulties, a precursor-based approach remains the most viable and controlled strategy. The synthesis would begin with a molecule that already contains the desired methyl and methoxy groups in the correct relationship on a benzene ring, such as 3-methoxy-6-methylaniline, which would then be elaborated into the final benzothiazole structure.

Synthesis of Diverse Analogues bearing the 4-Methoxy-7-methylbenzo[d]isothiazole Moiety

The 4-methoxy-7-methylbenzo[d]isothiazole scaffold serves as a crucial building block for the development of a wide range of derivatives. Advanced synthetic methodologies have been developed to introduce diverse functional groups and build complex molecular architectures, thereby expanding the chemical space and potential applications of this heterocyclic system. These methods focus on creating amine-linked analogues, Schiff bases, hydrazones, and complex fused heterocyclic systems.

Amine-Linked and Diamine Derivatives

The introduction of amine and diamine functionalities to the benzo[d]isothiazole core is a key strategy for creating analogues with varied chemical properties. A common approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, on the benzo[d]isothiazole ring. For instance, a 3-substituted-2-fluorobenzonitrile can react with sodium sulfide (B99878), which is then followed by a reaction with hydroxylamine (B1172632) hydrochloride to construct the benzo[d]isothiazol-3-amine scaffold. arkat-usa.org This method allows for the synthesis of various 3-amino derivatives by modifying the initial benzonitrile.

Another versatile method for creating amine-linked derivatives is through the functionalization of an existing amino group on the benzo[d]isothiazole ring. This primary amine can serve as a handle for further reactions, such as alkylation or acylation, to produce a library of secondary and tertiary amine derivatives.

The synthesis of diamine derivatives often involves multi-step sequences. One pathway could begin with a dinitro-substituted benzo[d]isothiazole precursor, which can then be selectively or fully reduced to the corresponding diamine. Alternatively, a di-halogenated benzo[d]isothiazole can undergo a double nucleophilic substitution with an amine source. These synthetic routes provide access to compounds that can act as ligands for metal complexes or as precursors for more complex heterocyclic systems.

Starting Material Reagents Product Type Reference
3-Substituted-2-fluorobenzonitrile1. Sodium sulfide2. Hydroxylamine hydrochlorideBenzo[d]isothiazol-3-amine arkat-usa.org
Halogenated Benzo[d]isothiazoleAmine/DiamineAmine/Diamine-linked derivativeGeneral Method
Dinitro Benzo[d]isothiazoleReducing Agent (e.g., SnCl₂/HCl)Diaminobenzo[d]isothiazoleGeneral Method

Schiff Base and Hydrazone Synthesis

Schiff bases and hydrazones are prominent classes of compounds synthesized from the 4-methoxy-7-methylbenzo[d]isothiazole core, typically by leveraging an amino or hydrazino functional group on the heterocyclic system.

Schiff Base Synthesis: Schiff bases (or azomethines) are generally synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ijpbs.com For derivatives of 4-methoxy-7-methylbenzo[d]isothiazole, the synthesis starts with an amino-substituted version of the core structure, such as 2-amino-7-methylbenzo[d]thiazole (as a structural analogue). This amine is reacted with various substituted aromatic aldehydes in a suitable solvent like methanol, often with a catalytic amount of glacial acetic acid, and heated under reflux. ijpbs.comnih.gov The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. ijpbs.com This methodology has been used to create extensive libraries of benzo[d]isothiazole and benzothiazole Schiff bases for biological evaluation. nih.govresearchgate.net

Hydrazone Synthesis: The synthesis of hydrazones involves the reaction of a hydrazine (B178648) derivative with an aldehyde or ketone. A common route begins with the conversion of an aminobenzothiazole analogue into a hydrazinobenzothiazole. For example, 7-methylbenzo[d]thiazol-2-amine (B85021) can be treated with hydrazine hydrate (B1144303) in ethylene (B1197577) glycol with a catalytic amount of concentrated HCl under reflux to yield 2-hydrazinyl-7-methylbenzo[d]thiazole. nih.gov This intermediate is then reacted with a variety of aromatic aldehydes in the presence of a catalyst like glacial acetic acid to afford the final hydrazone derivatives. nih.govvjs.ac.vn Microwave irradiation has also been employed to facilitate the condensation reaction, leading to high yields in shorter reaction times. vjs.ac.vnresearchgate.net

The formation of both Schiff bases and hydrazones is confirmed through spectroscopic methods, with the characteristic imine group (–N=CH–) signal appearing in IR and ¹H NMR spectra. nih.gov

Derivative Type Precursor Reagents Key Reaction References
Schiff BaseAmino-benzo[d]isothiazoleAromatic Aldehyde, Glacial Acetic AcidCondensation ijpbs.comnih.govnih.gov
HydrazoneHydrazinyl-benzo[d]isothiazoleAromatic Aldehyde, Glacial Acetic AcidCondensation nih.govvjs.ac.vnresearchgate.net

Formation of Fused Heterocyclic Compounds (e.g., Thiazolopyrimidines, Quinoxalines)

The 4-methoxy-7-methylbenzo[d]isothiazole moiety can be elaborated into more complex, fused heterocyclic systems, which often exhibit distinct biological and chemical properties.

Thiazolopyrimidines: Thiazolopyrimidine derivatives can be synthesized from an appropriately functionalized thiazole or benzothiazole precursor. A general route involves reacting an aminothiazole with a β-ketoester or a similar 1,3-dielectrophile. For the benzo[d]isothiazole series, a precursor like 3-aminobenzo[d]isothiazole could be reacted with compounds such as ethyl acetoacetate (B1235776) to construct the fused pyrimidine (B1678525) ring. The synthesis often proceeds by first forming an intermediate which then undergoes intramolecular cyclization. The resulting thiazolo[3,2-a]pyrimidine core is a purine (B94841) analogue and has been explored for various biological activities. nih.gov The synthesis can be carried out in multiple steps, starting from a thiazolopyrimidine ester, which is converted to a carbohydrazide (B1668358) with hydrazine hydrate, and then further modified. nih.gov

Quinoxalines: Quinoxalines are typically formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org To synthesize a quinoxaline (B1680401) fused to a 4-methoxy-7-methylbenzo[d]isothiazole ring, one would require a diamino-substituted benzo[d]isothiazole. For example, a 5,6-diaminobenzo[d]isothiazole derivative could be reacted with a 1,2-dicarbonyl compound like benzil (B1666583) or glyoxal (B1671930) in a solvent such as ethanol or acetic acid, often under reflux, to yield the fused quinoxaline system. nih.gov This reaction is a versatile method for creating a wide array of substituted quinoxalines. nih.gov

A related approach involves the synthesis of novel ring systems like benzo rsc.orgherts.ac.ukisothiazolo[2,3-a]pyrazine-6,6-dioxide. herts.ac.uk This was achieved by reacting a dibromo chalcone (B49325) sulphonyl chloride with a 1,2-diamine like 1,2-diaminopropane (B80664) in boiling ethanol. herts.ac.uk The reaction is believed to proceed via a domino sequence involving the formation of a sulfonamide, followed by nucleophilic substitution to form the isothiazole (B42339) ring, and a final reaction to form the fused pyrazine (B50134) ring. herts.ac.uk

Fused System Precursor on Benzo[d]isothiazole Core Key Reagents General Method References
ThiazolopyrimidineAmino groupβ-Ketoester or 1,3-dielectrophileCyclocondensation nih.govnih.gov
Quinoxaline1,2-Diamine group1,2-Dicarbonyl compound (e.g., benzil)Condensation nih.govorganic-chemistry.orgnih.gov
Fused PyrazineSulfonyl chloride and reactive dienophile1,2-DiamineDomino reaction herts.ac.uk

Comparative Synthetic Approaches to Benzo[d]isothiazole Analogues

The synthesis of the benzo[d]isothiazole core can be achieved through various strategies, which can be broadly categorized into ring-forming reactions that construct the heterocyclic system from acyclic or different cyclic precursors, and the functionalization of a pre-existing isothiazole ring.

Ring-Forming Reactions for Benzo[d]isothiazoles

The construction of the benzo[d]isothiazole scaffold is most commonly achieved via intramolecular cyclization reactions. thieme-connect.com A prevalent and effective method is the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This approach involves the formation of an N–S bond through the coupling of N–H and S–H bonds. The reaction can be catalyzed by transition metals, such as copper(I), using oxygen as the sole oxidant. nih.gov An electrochemical approach has also been developed, providing a metal-free alternative that generates hydrogen gas as the only byproduct. nih.gov

Another significant strategy involves the cyclization of benzylthio derivatives that contain a carbonyl functionality. arkat-usa.org The ring closure is accomplished using an oxidant like sulfuryl chloride (SO₂Cl₂) and ammonia (B1221849) as the nitrogen source, yielding the benzo[d]isothiazole product. arkat-usa.org

Furthermore, the benzo[d]isothiazole ring can be assembled from ortho-haloaryl precursors. For instance, a copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) can form the C–S bond followed by N–S cyclization to yield benzo[d]isothiazol-3(2H)-ones. nih.gov Similarly, ortho-haloarylamidines can react with elemental sulfur in a one-pot oxidative process to form C–S and N–S bonds, leading to the benzo[d]isothiazole ring. arkat-usa.org

Precursor Type Key Reagents/Conditions Reaction Type References
2-MercaptobenzamidesCu(I) catalyst, O₂ or ElectrochemicalIntramolecular Oxidative Cyclization nih.gov
Benzylthio derivativesSO₂Cl₂, NH₃Oxidative Ring Closure arkat-usa.org
2-HalobenzamidesS₈ or KSCN, Cu catalystIntermolecular Cascade Reaction nih.gov
Ortho-haloarylamidinesElemental Sulfur (S₈)Oxidative N-S/C-S Bond Formation arkat-usa.org

Functionalization of Existing Isothiazole Rings

Once the core isothiazole or benzo[d]isothiazole ring is formed, its chemical properties can be fine-tuned through various functionalization reactions. These modifications allow for the introduction of a wide array of substituents, which is crucial for developing analogues with specific properties. thieme-connect.com

Common functionalization strategies include electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. thieme-connect.com

Electrophilic Substitution: The isothiazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is dictated by the electron density of the ring, which is influenced by existing substituents.

Nucleophilic Substitution: Halogen atoms on the isothiazole ring, particularly at the 3- and 5-positions, can be displaced by various nucleophiles. This allows for the introduction of amino, alkoxy, and thioether groups, among others.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods heavily rely on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings are powerful tools for attaching aryl, heteroaryl, or alkyl groups to a halogenated or otherwise activated isothiazole ring.

These functionalization techniques provide a modular approach to synthesizing a diverse library of benzo[d]isothiazole analogues from a common intermediate, complementing the de novo ring-formation strategies.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "4-Methoxy-7-methyl-benzo[d]isothiazole," no specific research findings containing its ¹H NMR, ¹³C NMR, or FT-IR spectra could be located in the available scientific literature and databases.

The successful generation of the requested article, with its strict focus on the detailed spectroscopic and structural characterization of this specific molecule, is entirely dependent on the availability of this precise experimental data. Without access to chemical shifts, coupling constants, and vibrational frequencies for this compound, it is not possible to create the required data tables or provide the in-depth analysis for the following sections of the outline:

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Raman Spectroscopy

Therefore, the article cannot be generated as the foundational scientific data is not publicly available through the performed searches. To proceed, one would need to either perform laboratory analysis on the compound or locate a publication that contains this specific characterization data.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise molecular formula confirmation and insights into structural connectivity via fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures mass with extremely high accuracy (typically to four or more decimal places), which allows for the calculation of a single, unique elemental formula.

For 4-Methoxy-7-methyl-benzo[d]isothiazole, with a chemical formula of C₉H₉NOS, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thus validating the compound's molecular formula. researchgate.net

Table 1: Illustrative HRMS Data for C₉H₉NOS

ParameterValue
Molecular Formula C₉H₉NOS
Theoretical Exact Mass 179.0405 Da
Ionization Mode ESI+
Adduct [M+H]⁺
Theoretical [M+H]⁺ 180.0478 Da
Hypothetical Measured [M+H]⁺ 180.0475 Da
Mass Error -1.7 ppm

This table is illustrative of typical HRMS data and does not represent published experimental results for this specific compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant premature fragmentation. researchgate.net The compound is typically ionized by forming a protonated molecule, [M+H]⁺. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of this precursor ion can be induced to study its structure. wvu.edu

The fragmentation of the protonated this compound ([M+H]⁺, m/z 180.0) would likely proceed through several predictable pathways based on its functional groups: miamioh.edusapub.org

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z ~165. mdpi.com

Loss of formaldehyde (B43269) (CH₂O): Another pathway for methoxy (B1213986) groups involves the neutral loss of 30 Da, resulting in an ion at m/z ~150.

Ring Cleavage: The isothiazole (B42339) ring could undergo cleavage, potentially leading to the loss of fragments such as hydrogen sulfide (B99878) (H₂S) or thioformyl (B1219250) radical (•CHS).

These fragmentation patterns provide a structural fingerprint, helping to confirm the identity and connectivity of the molecule. nih.gov

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of this compound would be required. This crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. researchgate.netmdpi.com From this map, the precise coordinates of each atom can be determined.

The analysis would yield key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. mdpi.com Studies on related benzothiazole (B30560) structures show that these molecules are often nearly planar. nih.govnih.goviucr.orgnih.gov It would be expected that the benzo[d]isothiazole core of the target compound would also be largely planar.

Table 2: Representative Crystallographic Data Parameters

ParameterDescriptionExample Data from a Related Benzothiazole researchgate.net
Crystal System The symmetry system of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/n
a, b, c (Å) The lengths of the unit cell axes.a = 10.842(9), b = 5.750(7), c = 12.964(6)
α, β, γ (°) The angles between the unit cell axes.α = 90, β = 110.13(6), γ = 90
Volume (ų) The volume of the unit cell.758.8(11)
Z The number of molecules in the unit cell.4

This table presents typical data obtained from a single-crystal X-ray diffraction experiment, with example values taken from a published analysis of a different benzothiazole derivative for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules arrange themselves within the crystal lattice. This packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. nih.gov

Table 3: Illustrative Hirshfeld Surface Contact Contributions

Contact TypePercentage Contribution (%)Description
H···H ~40-50%Represents interactions between hydrogen atoms on adjacent molecules.
C···H / H···C ~20-30%Indicates contacts between carbon and hydrogen atoms, often part of weak C–H···π interactions.
S···H / H···S ~5-10%Contacts involving the sulfur heteroatom.
O···H / H···O ~2-5%Contacts involving the oxygen of the methoxy group.
C···C ~2-5%Often indicative of π–π stacking interactions between aromatic rings.

This table provides representative percentage contributions for intermolecular contacts as determined by Hirshfeld surface analysis for similar aromatic heterocyclic compounds. nih.goviucr.org It does not represent published experimental data for this compound.

Based on a comprehensive search of available scientific literature, specific computational and theoretical chemistry studies focusing solely on the compound “this compound” are not available. While extensive research exists for the broader classes of benzo[d]isothiazole, benzothiazole, and isothiazole derivatives, the specific electronic structure, reactivity, and conformational landscape of this compound has not been the subject of dedicated published research.

Studies on analogous compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole and other benzothiazole derivatives, have utilized the theoretical methods outlined in the query. researchgate.netmdpi.comscirp.org These studies perform geometry optimizations, analyze frontier molecular orbitals, and map electrostatic potentials to understand the structure and reactivity of those specific molecules. researchgate.netmdpi.comscirp.org For instance, research on isothiazole derivatives has included calculations of HOMO-LUMO energies to assess their electronic properties. researchgate.net Similarly, molecular dynamics simulations have been employed to understand the interaction of benzo[d]isothiazole derivatives with biological targets. nih.gov

However, without specific calculations performed directly on this compound, it is not possible to provide scientifically accurate data for the requested sections, including data tables on its optimized geometry, FMO energies, MEP mapping, or NBO analysis. Generating such an article would require fabricating data, which falls outside the scope of scientifically accurate reporting.

Therefore, the detailed article as structured in the prompt cannot be generated.

Computational and Theoretical Chemistry Studies

Molecular Docking and Molecular Mechanics for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzisothiazole derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies on benzothiazole (B30560) derivatives have been conducted against a wide array of biological targets, revealing their potential as therapeutic agents. These simulations predict the binding conformation of the ligand within the active site of the receptor and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.

For instance, novel thiazole (B1198619) derivatives have been docked against the tubulin active site to evaluate their potential as anticancer agents that inhibit tubulin polymerization. researchgate.net Similarly, other benzothiazole analogs have been studied for their inhibitory potential against enzymes like protein tyrosine phosphatase 1B (PTP1B), c-Met receptor tyrosine kinase, and various bacterial proteins. nih.govnih.gov In these studies, compounds with high affinity are identified by their low binding energy scores and favorable placement within the receptor's binding pocket. researchgate.netnih.gov For example, studies on thiazolyl-pyrazole derivatives against the epidermal growth factor receptor (EGFR) kinase showed promising binding affinities for several compounds. nih.gov

Table 1: Representative Molecular Docking Data for Benzothiazole Analogs against Various Biological Targets

Compound Class Target Protein (PDB ID) Representative Compound Binding Affinity (kcal/mol)
Thiazolyl-pyrazole derivatives EGFR Kinase Compound 10a -3.4
Thiazolyl-pyrazole derivatives EGFR Kinase Compound 6d -3.0
2,4-disubstituted thiazoles Tubulin (4O2B) Compound 7c Not specified, excellent binding mode
2,4-disubstituted thiazoles Tubulin (4O2B) Compound 9a Not specified, excellent binding mode

Note: The data presented is illustrative of the types of results obtained for benzothiazole derivatives and is not specific to 4-Methoxy-7-methyl-benzo[d]isothiazole.

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular forces that stabilize the ligand-receptor complex. These interactions are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules.

Key interactions frequently observed for benzothiazole derivatives at binding sites include:

Hydrogen Bonds: These occur between hydrogen bond donors (like -NH or -OH groups) and acceptors (like oxygen or nitrogen atoms) on both the ligand and the protein's amino acid residues.

Hydrophobic Interactions: The nonpolar regions of the ligand, such as the fused benzene (B151609) ring, interact favorably with hydrophobic pockets in the receptor, which are lined with nonpolar amino acid residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic rings of the benzothiazole scaffold can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov

In a study of naphtho-oxazoles, which are structurally related to benzothiazoles, π-π stacking between the ligand's aromatic system and a tryptophan residue (Trp82) in the active site of butyrylcholinesterase was identified as a key stabilizing interaction. nih.gov Similarly, docking of thiazole derivatives into the tubulin colchicine (B1669291) binding site revealed crucial hydrogen bonds and hydrophobic interactions that anchor the ligand in place. researchgate.net

Theoretical Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable insights into the feasibility and pathways of chemical reactions. Using methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying transition states and intermediates to understand the kinetic and thermodynamic driving forces.

Computational studies have been used to investigate the reaction mechanisms of benzothiazole derivatives, such as their atmospheric oxidation by hydroxyl (OH) radicals. nih.govresearchgate.net These studies calculate the energy barriers (activation energies) for different reaction pathways and the energies of reactants, intermediates, and products.

For example, the gas-phase reaction of 2-methylbenzothiazole (B86508) with OH radicals was shown to proceed via two main pathways: attack on the benzene ring or attack on the methyl group. nih.gov DFT calculations revealed the multi-stage mechanism for each pathway, identifying all transition states and intermediates. The potential energy surface showed that the reactions are thermodynamically favorable (exothermic). nih.gov Such profiles are critical for predicting the major products and reaction rates under specific conditions. The calculated rate constant for the 2-methylbenzothiazole–OH reaction at 298 K was found to be approximately 50% faster than that of the parent benzothiazole, a difference explained by the additional reactive site at the methyl group and lower activation barriers. nih.gov

Quantum chemical calculations are used to determine a range of molecular properties, known as reactivity descriptors, which help predict a molecule's chemical behavior and selectivity. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com

Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive. mdpi.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

These parameters have been calculated for various benzothiazole derivatives to understand how different substituents affect their reactivity. mdpi.com For example, it was observed that adding an electron-withdrawing CF3 group to the structure lowered the HOMO-LUMO energy gap, indicating increased reactivity compared to the unsubstituted compound. mdpi.com These descriptors can predict the most likely sites for electrophilic or nucleophilic attack, thus explaining the selectivity of chemical reactions.

Table 2: Calculated Reactivity Descriptors for a Representative Benzothiazole Derivative (Compound 4 with CF3 substituent from a study) mdpi.com

Parameter Symbol Value (eV)
HOMO Energy EHOMO -6.85
LUMO Energy ELUMO -2.39
Energy Gap ΔE 4.46
Ionization Potential I 6.85
Electron Affinity A 2.39
Chemical Hardness η 2.23
Chemical Softness σ 0.44

Note: These values are for a specific derivative studied and serve as an example of the data generated in such theoretical investigations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Insights

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models, once validated, can be used to predict the activity or properties of new, unsynthesized compounds.

QSAR studies on benzothiazole derivatives have been successfully developed to predict their anticancer activity. nih.govresearchgate.net In a typical QSAR study, a set of molecules with known activities is used. For each molecule, a large number of "molecular descriptors" are calculated, which are numerical representations of its structural, physical, or chemical characteristics. Statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov

The predictive power of these models is rigorously tested through internal and external validation techniques. nih.gov For a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives studied as c-Met inhibitors, QSAR models were built that showed a high correlation between the molecular descriptors and the anticancer activity, with correlation coefficients (R²) values greater than 0.90. nih.gov Such models provide valuable insights into which structural features are most important for the desired biological effect, thereby guiding the design of more potent analogs. researchgate.netacs.org

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[d]isothiazole Ring

Electrophilic Aromatic Substitution:

The benzene (B151609) part of the benzo[d]isothiazole ring is activated towards electrophilic aromatic substitution by the presence of the strongly activating methoxy (B1213986) group and the weakly activating methyl group. The isothiazole (B42339) moiety is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack. However, the cumulative effect of the methoxy and methyl groups is expected to overcome this deactivation.

The directing effects of the substituents play a crucial role in determining the position of substitution. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 4-Methoxy-7-methyl-benzo[d]isothiazole, the positions open for substitution on the benzene ring are C5 and C6.

Position 5: This position is ortho to the methoxy group and meta to the methyl group.

Position 6: This position is meta to the methoxy group and ortho to the methyl group.

Considering the stronger activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the position ortho to it, which is position 5. Steric hindrance from the adjacent isothiazole ring might also influence the regioselectivity.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene ring of this compound is generally unlikely due to the presence of the electron-donating methoxy and methyl groups, which increase the electron density of the aromatic ring.

However, the isothiazole ring itself can be susceptible to nucleophilic attack, particularly at the C3 position, especially if a good leaving group is present. For instance, studies on 3-chloro-1,2-benzisothiazole (B19369) have shown that it reacts with various nucleophiles, often leading to ring-fission products. rsc.orgrsc.org While this compound does not have a leaving group at the C3 position in its ground state, this highlights the potential reactivity of the heterocyclic part of the molecule towards nucleophiles under certain conditions.

Reactions Involving the Methoxy and Methyl Substituents

The methoxy and methyl groups on the benzene ring can undergo their characteristic reactions, although the reactivity might be influenced by the fused isothiazole ring.

Reactions of the Methoxy Group:

The methoxy group is generally stable. However, under harsh acidic conditions (e.g., with HBr or HI), it can be cleaved to form the corresponding phenol (B47542) (4-hydroxy-7-methyl-benzo[d]isothiazole). This reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is protonated, followed by attack of the halide ion on the methyl group.

Reactions of the Methyl Group:

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This would yield 4-methoxy-benzo[d]isothiazole-7-carboxylic acid. The reaction conditions would need to be carefully controlled to avoid oxidation of the sulfur atom in the isothiazole ring.

Heterocyclic Ring Opening and Closure Reactions (General for related systems)

The benzo[d]isothiazole ring can undergo ring-opening reactions under various conditions. These reactions often involve the cleavage of the relatively weak N-S bond.

Nucleophilic attack at the sulfur atom can lead to ring opening. For example, 3-chloro-1,2-benzisothiazole reacts with nucleophiles like sodium cyanide to give products arising from the fission of the isothiazole ring. rsc.org Reductive cleavage of the N-S bond is also a known reaction for isothiazoles, which can be achieved using reducing agents like sodium borohydride (B1222165) in the presence of a proton source, or through catalytic hydrogenation. This would lead to the formation of a 2-amino-3-mercaptotoluene derivative.

Conversely, ring closure reactions are fundamental to the synthesis of benzisothiazole derivatives. For instance, the intramolecular cyclization of 2-mercaptobenzamides can lead to the formation of benzo[d]isothiazol-3(2H)-ones. nih.gov

Oxidative and Reductive Transformations (General for related systems)

Oxidative Transformations:

The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding 1-oxide and subsequently the 1,1-dioxide (saccharin derivatives). nih.gov The oxidation state of the sulfur atom can significantly influence the chemical and biological properties of the molecule. For instance, benzo[d]isothiazol-3(2H)-one-1-oxides have shown promising biological activities. nih.gov

Reductive Transformations:

Reduction of the benzo[d]isothiazole ring system can lead to the cleavage of the N-S bond, as mentioned in the ring-opening section. Catalytic hydrogenation or treatment with reducing agents can result in the formation of 2-aminothiophenol (B119425) derivatives. For example, the reduction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides with NaBH4 can lead to ring contraction to form 1,2-benzisothiazole (B1215175) 1,1-dioxides. mdpi.com

Catalytic Applications of Benzo[d]isothiazole Derivatives

Derivatives of benzothiazole (B30560) and, by extension, benzisothiazole, have been investigated for their catalytic activities. While specific catalytic applications for this compound are not documented, related structures have shown promise in various catalytic transformations. For example, benzothiazole derivatives have been used in the synthesis of other heterocyclic compounds. mdpi.com Furthermore, metal complexes of benzothiazole derivatives have been explored as catalysts in organic synthesis. The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions, making them potential ligands for catalytic applications.

Mechanistic Biological Activity and Target Engagement

Enzyme Inhibition and Modulatory Mechanisms

The interaction of 4-Methoxy-7-methyl-benzo[d]isothiazole and its derivatives with various enzymes and receptors has been a subject of scientific investigation, revealing a range of inhibitory and modulatory activities.

Inhibition of Specific Enzymes

While the broader class of benzothiazole (B30560) and benzo[d]isothiazole derivatives has been studied for inhibitory effects on various enzymes, specific data on this compound's direct inhibition of certain enzymes remains limited.

H+/K+ ATPase: Research into benzo[d]thiazole-hydrazone analogues has identified compounds with excellent inhibitory activity against H+/K+ ATPase, with some showing lower IC50 values than the standard drug omeprazole. Structure-activity relationship (SAR) studies of these analogues suggest that electron-donating groups, such as methoxy (B1213986) groups, favor inhibitory activity against this proton pump. acs.org However, specific studies detailing the direct inhibition of H+/K+ ATPase by this compound are not extensively documented.

DprE1: The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical target in Mycobacterium tuberculosis. Benzothiazinones (BTZs) are potent inhibitors of DprE1, acting as suicide substrates through a covalent bond formation with a cysteine residue in the enzyme's active site. nih.govnih.gov This mechanism typically involves a nitro group on the inhibitor, which is reduced to a reactive nitroso derivative. nih.gov While this highlights a mechanism for a class of antitubercular agents, there is no direct evidence to suggest that this compound, which lacks the characteristic pharmacophore of BTZs, inhibits DprE1.

2,2-dialkylglycine decarboxylase: There is currently no available scientific literature describing the inhibition of 2,2-dialkylglycine decarboxylase by this compound.

Tubulin Polymerization: Various derivatives of benzothiazole and related heterocyclic systems have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research. nih.govnih.gov For instance, certain 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to inhibit tubulin polymerization. nih.gov Similarly, some benzimidazole (B57391) derivatives interfere with microtubule assembly. researchgate.net However, specific studies demonstrating the direct inhibitory effect of this compound on tubulin polymerization are not presently available.

Allosteric Modulation of Receptors

A significant area of research involving the this compound scaffold is its role in the allosteric modulation of G protein-coupled receptors (GPCRs).

Muscarinic 4 (M4) Receptor Positive Allosteric Modulation: A key derivative of this compound is N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide, also known as ML293. nih.gov This compound has been identified as a novel, selective, and brain-penetrant positive allosteric modulator (PAM) of the muscarinic 4 (M4) receptor. nih.govnih.gov As a PAM, ML293 does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (B1216132) (ACh). nih.govgoogleapis.com This is demonstrated by a significant leftward shift in the agonist concentration-response curve. nih.gov Specifically, ML293 exhibited an EC50 of 1.3 µM at the human M4 receptor and produced a 14.6-fold leftward shift of the acetylcholine concentration-response curve. nih.gov This allosteric modulation suggests a potential therapeutic application in conditions involving M4 receptor dysfunction, such as schizophrenia. nih.govresearchgate.net

Activity of ML293 as an M4 Receptor PAM
ParameterValueReference
EC50 (human M4 receptor)1.3 µM nih.gov
Agonist Concentration-Response Curve Shift14.6-fold leftward shift nih.gov

Interaction with Cellular Components for Biological Effects

The primary documented interaction of a derivative of this compound with cellular components is the allosteric modulation of the M4 receptor by ML293. This interaction occurs at a site on the receptor distinct from the acetylcholine binding site. googleapis.com The binding of ML293 to this allosteric site increases the affinity and/or efficacy of acetylcholine, thereby potentiating the receptor's downstream signaling. googleapis.com Ancillary pharmacology screening of ML293 revealed it to be a potent antagonist of the A2A adenosine (B11128) receptor, though it was selective for M4 over other muscarinic receptor subtypes. nih.gov

Cellular Pathway Perturbation and Molecular Signatures

The engagement of this compound derivatives with their molecular targets leads to the perturbation of cellular pathways, which can result in various biological outcomes, including antiproliferative effects.

Mechanisms of Antiproliferative Activity against Cancer Cell Lines

While various benzothiazole and benzo[d]isothiazole derivatives have demonstrated antiproliferative activity against a range of cancer cell lines, the specific mechanisms for this compound itself are not well-defined in the literature. nih.govnih.govddg-pharmfac.net Studies on related compounds provide insights into potential mechanisms. For example, some benzo[d]isothiazole hydrazones have shown cytotoxicity against leukemia and solid tumor cell lines. ddg-pharmfac.net The antiproliferative effects of some benzothiazoles are attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov However, a study on phenylacetamide derivatives containing a benzothiazole nucleus indicated that the presence of an electron-donating methoxy group decreased antiproliferative activity. nih.gov

Modulation of Cellular Signaling Pathways

The most clearly defined modulation of cellular signaling pathways by a derivative of this compound is through the positive allosteric modulation of the M4 receptor by ML293. The M4 receptor couples to Gi/o G-proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of various ion channels. nih.gov By potentiating the effect of acetylcholine on M4 receptors, ML293 can enhance this signaling cascade. M4 receptors are predominantly expressed in the central nervous system and play a role in regulating neurotransmission. nih.gov Their modulation can impact dopaminergic and glutamatergic systems, which are implicated in the pathophysiology of schizophrenia. nih.gov

Structure-Activity Relationships (SAR) Driving Biological Effects

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical architecture of a molecule dictates its biological function. For the benzo[d]isothiazole scaffold and its analogues, SAR studies provide critical insights into the correlation between structural modifications and molecular target selectivity, guiding the rational design of more potent and selective bioactive compounds.

Correlation of Chemical Structure with Molecular Target Selectivity

The selectivity of heterocyclic compounds for their molecular targets is intricately linked to their structural features. Substituents on the aromatic ring and the heterocyclic system can dramatically alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

For instance, in the broader class of benzothiazole derivatives, the nature and position of substituents have been shown to be critical for their anticancer activity. The introduction of specific functional groups can direct the compound to different biological targets. For example, 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity, with the heterocyclic sequence of benzothiazole being more active than benzoxazole (B165842) or benzimidazole. nih.gov The 2-(4-amino-3-methylphenyl)benzothiazole derivative, in particular, has shown broad-spectrum activity against various cancer cell lines, including ovarian, lung, and renal cell lines. nih.gov

Studies on thiazole (B1198619) derivatives have also highlighted the importance of specific structural motifs for target selectivity. For example, a series of (hetero)arylidene-(4-substituted-thiazol-2-yl)hydrazines were identified as selective monoamine oxidase-B (MAO-B) inhibitors. researchgate.net The selectivity for MAO-B over MAO-A was significantly influenced by the nature of the substituent on the thiazole ring and the arylidene moiety. researchgate.net

The following table summarizes the correlation between structural features and molecular target selectivity for related heterocyclic systems.

Heterocyclic SystemStructural ModificationMolecular TargetImpact on Selectivity
Benzothiazole2-Aryl substitutionTubulinCertain 2-arylthiazolidine-4-carboxylic acid amides show improved antiproliferative activity by inhibiting tubulin polymerization. nih.gov
BenzothiazoleSubstitution at position 2Various kinases2-substituted benzothiazoles can act as kinase inhibitors, with selectivity depending on the specific substituent. nih.gov
Thiazole(Hetero)arylidene and 4-substituentsMAO-BSpecific substitutions lead to high selectivity for MAO-B over MAO-A. researchgate.net
Benzo[d]isothiazoleNovel scaffold derivativesPD-1/PD-L1 InteractionA "ring fusion" strategy led to the discovery of benzo[d]isothiazole derivatives as potent inhibitors of the PD-1/PD-L1 interaction. nih.gov

Rational Design of Bioactive Analogues based on SAR

The insights gained from SAR studies are instrumental in the rational design of novel bioactive analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding which structural modifications lead to desired biological effects, medicinal chemists can strategically design new compounds.

A notable example is the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as potent anticancer agents. nih.gov Starting from a lead compound, structural modifications were made to the "A," "B," and "C" rings and the linker, leading to a significant enhancement of growth inhibition in cancer cell lines. nih.govnih.gov The introduction of a carbonyl group linker and a thiazole "B" ring resulted in compounds with low nanomolar potency. nih.gov Further rational design efforts focused on overcoming poor aqueous solubility by introducing polar and ionizable hydrophilic groups, leading to the design of orally bioavailable phenyl-aminothiazole (PAT) analogues. nih.gov

In the context of benzothiazole-based inhibitors of Hsp90's C-terminal domain, a ligand-based design approach was employed. researchgate.net By combining known structural motifs from existing inhibitors, a library of new compounds was synthesized and evaluated. This rational approach led to the identification of several potent inhibitors with low-micromolar activity. researchgate.net

The design of dual kinase inhibitors targeting both Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β) also showcases rational design principles. Starting from an in-silico identified hit, a series of "tetrahydrobenzo[d]thiazoles" were designed and synthesized. nih.gov The presence of a carboxyl group at the meta position of a phenyl ring was found to be crucial for dual kinase inhibition. nih.gov

Comparative Mechanistic Insights from Related Heterocyclic Systems (e.g., benzothiazoles, benzoisothiazoles, thiazoles)

The biological activities of heterocyclic compounds are underpinned by diverse mechanisms of action. A comparative analysis of benzothiazoles, benzoisothiazoles, and thiazoles reveals both common and distinct mechanistic pathways through which these molecules exert their effects.

Benzothiazoles have demonstrated a wide array of pharmacological activities, often attributed to their ability to engage in various non-covalent interactions with biological targets. mdpi.com The presence of sulfur and nitrogen heteroatoms allows for hydrogen bonding and other interactions with key amino acid residues in protein binding sites, contributing to high binding affinity and target specificity. mdpi.com Mechanistically, benzothiazole derivatives have been shown to induce apoptosis in cancer cells, downregulate EGFR activity, and modulate key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.govbenthamdirect.com They can also act as enzyme inhibitors, targeting critical biological pathways. mdpi.com

Benzoisothiazoles also exhibit significant biological activities. For instance, 1,2-benzisothiazol-3(2H)-one and its derivatives can interact with thiols, such as cysteine, through oxidative reactions to form disulfides. researchgate.net This reactivity with thiol-containing biomolecules is a key aspect of their mechanism of action. More recently, benzo[d]isothiazole derivatives have been developed as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. nih.gov Molecular modeling suggests these compounds bind to specific sites on their target proteins, disrupting protein-protein interactions. nih.gov

Thiazoles are a core component of many biologically active molecules and drugs. researchgate.net Their mechanism of action can be quite varied. For example, some thiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, similar to well-known antimitotic agents. nih.gov The thiazole ring can also be a key pharmacophore in enzyme inhibitors, as seen with selective MAO-B inhibitors. researchgate.net The reactivity of the thiazole ring, including its potential to generate reactive metabolites catalyzed by cytochrome P450s, is another important mechanistic consideration that can lead to toxicity. nih.gov

The following table provides a comparative overview of the mechanistic insights for these related heterocyclic systems.

Heterocyclic SystemPrimary Mechanism of ActionKey Biological Targets/Pathways
BenzothiazoleInduction of apoptosis, modulation of signaling pathways, enzyme inhibition. mdpi.comnih.govbenthamdirect.comEGFR, JAK/STAT, ERK/MAPK, PI3K/Akt/mTOR. nih.govbenthamdirect.com
BenzoisothiazoleInteraction with thiols, inhibition of protein-protein interactions. nih.govresearchgate.netCysteine residues in proteins, PD-1/PD-L1. nih.govresearchgate.net
ThiazoleInhibition of tubulin polymerization, enzyme inhibition, formation of reactive metabolites. researchgate.netnih.govnih.govTubulin, MAO-B, Cytochrome P450s. researchgate.netnih.govnih.gov

Applications in Chemical Biology and Material Science

Role as Lead Compounds in Drug Discovery Research (Mechanism-Focused)

The benzo[d]isothiazole core is a foundational structure for several lead compounds in drug discovery, targeting a range of biological mechanisms.

Antipsychotic Drugs: A prominent application of the benzo[d]isothiazole scaffold is in the development of atypical antipsychotic medications. Drugs such as ziprasidone , lurasidone , perospirone , and tiospirone incorporate this chemical moiety. arkat-usa.org These agents typically function as antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a common mechanism for treating symptoms of schizophrenia and bipolar disorder.

Cancer Immunotherapy: Researchers have identified benzo[d]isothiazole derivatives as a novel scaffold for inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov This interaction is a critical checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors based on the benzo[d]isothiazole structure aim to block this interaction, thereby restoring the immune system's ability to recognize and attack tumor cells. Molecular modeling suggests these compounds interact with key amino acid residues like Tyr56, Met115, and Ala121 on the PD-L1 protein. nih.gov

Antiproliferative and Cytotoxic Activity: Certain benzo[d]isothiazole derivatives have demonstrated significant antiproliferative effects. Studies on Schiff bases derived from benzo[d]isothiazole revealed marked cytotoxicity against human T-lymphocyte (MT-4) cells. nih.gov Further evaluation showed these compounds could inhibit the growth of various leukemia cell lines, highlighting their potential as lead structures for novel anticancer agents. nih.gov

Enzyme Inhibition: The benzo[d]isothiazole framework is present in potent enzyme inhibitors. For example, derivatives like 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one act as inhibitors of phosphomannose isomerase (PMI), an enzyme with roles in anti-tumor pathways and blood glucose regulation. nih.gov Another derivative, a C-glucoside, inhibits the sodium-glucose co-transporter 2 (SGLT2), a target for treating type 2 diabetes. arkat-usa.org

Table 1: Examples of Benzo[d]isothiazole Derivatives in Drug Discovery

Compound Class/ExampleTherapeutic AreaMechanism of Action (Target)
Ziprasidone, LurasidonePsychiatryDopamine D2 and Serotonin 5-HT2A receptor antagonism
BMS-202 AnalogsOncologyInhibition of PD-1/PD-L1 interaction
Schiff Base DerivativesOncologyCytotoxicity against leukemia cell lines
C-glucoside derivativeEndocrinologyInhibition of Sodium-Glucose Co-transporter 2 (SGLT2)
ML089Oncology/MetabolicInhibition of Phosphomannose Isomerase (PMI)

Probes for Biological Target Validation

While no specific studies were identified that utilize "4-Methoxy-7-methyl-benzo[d]isothiazole" as a biological probe, the development of potent and selective inhibitors from the broader benzo[d]isothiazole class implies their utility in target validation. A selective inhibitor can be used as a chemical probe to investigate the physiological and pathological roles of its target protein. For instance, the highly potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4) based on the benzo[d]isothiazole structure serve as tool compounds to explore the therapeutic potential of modulating this receptor for Parkinson's disease. arkat-usa.org

Potential in Material Science and Functional Materials Development

The applications of benzo[d]isothiazole derivatives in material science are less documented than their pharmaceutical uses. However, related heterocyclic structures like benzothiazoles are known to be used in the development of dyes, photosensitizers, and organic electronics. The rigid, aromatic structure of the benzo[d]isothiazole nucleus suggests it could be incorporated into polymers or organic molecules designed for specific electronic or photophysical properties. Further research is needed to explore this potential.

Applications in Agrochemical Research (e.g., Fungicides, Insecticides)

The benzo[d]isothiazole scaffold is found in compounds developed for agricultural applications, particularly as plant defense activators. A key example is Probenazole , an oxidized derivative of benzo[d]isothiazole. arkat-usa.org It is not a direct fungicide but works by inducing systemic acquired resistance in plants, such as rice, making them less susceptible to pathogens like the rice blast fungus (Magnaporthe oryzae). This mechanism represents a valuable strategy in crop protection, moving beyond direct toxicity to pests and pathogens. arkat-usa.orgnih.gov The broader class of sulfur- and nitrogen-containing heterocyclic compounds, including benzo[d]isothiazoles, is recognized for its importance in the agricultural industry. nih.gov

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing de novo drug design. nih.gov These computational tools can navigate the vast chemical space to design novel molecules with desired properties, potentially reducing waste and accelerating discovery. mdpi.comyoutube.com For the benzo[d]isothiazole scaffold, AI can be employed to:

Predict Bioactivity: Generative AI models can be trained on existing databases of bioactive molecules to design new derivatives with a high probability of interacting with specific therapeutic targets. nih.gov This process can guide the synthesis of compounds with enhanced potency and selectivity.

Optimize Properties: Machine learning algorithms can predict crucial pharmacokinetic properties, helping to design molecules that are more likely to be successful in clinical development. mdpi.com

Facilitate Synthesis Planning: AI can propose novel and efficient synthetic routes, merging the design of a molecule with a practical plan for its creation. youtube.com

The application of these "in silico" methods offers a path to more efficiently explore the therapeutic potential of the 4-Methoxy-7-methyl-benzo[d]isothiazole structure.

Development of Advanced Green Chemistry Synthetic Routes for Sustainability

The synthesis of benzothiazole (B30560) and benzisothiazole derivatives has traditionally involved methods that may not align with modern principles of green chemistry. mdpi.comnih.gov Future research is focused on developing more sustainable synthetic pathways. mdpi.comnih.govbohrium.com Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. rsc.org

Catalyst Innovation: Employing recyclable catalysts or metal-free catalytic systems to improve reaction efficiency and reduce waste. mdpi.comacs.org

Energy Efficiency: Utilizing methods like microwave irradiation to shorten reaction times and reduce energy consumption. researchgate.netnih.gov

A significant approach for synthesizing the core benzothiazole ring involves the condensation of 2-aminobenzenethiol with various carbonyl compounds, a method that continues to be refined under green chemistry principles. mdpi.comnih.govresearchgate.net

Table 1: Examples of Green Chemistry Approaches for Benzothiazole Synthesis

Method Key Features Advantages
Microwave-assisted synthesis Use of microwave irradiation, often solvent-free. researchgate.netnih.gov Rapid reaction times, high yields. mdpi.comnih.gov
Water-based synthesis Utilizes water as the reaction solvent. rsc.org Environmentally benign, safe. rsc.org

Deeper Elucidation of Complex Biological Mechanisms via Systems Biology Approaches

Understanding how a compound exerts its effects requires looking beyond a single target to the complex network of interactions within a biological system. Systems biology integrates experimental data with computational modeling to provide a holistic view of a drug's mechanism of action. For bioactive scaffolds like benzo[d]isothiazole, which are known to exhibit a wide range of activities including anticancer and antimicrobial effects, this approach is crucial. nih.govnih.govresearchgate.net

Future research using systems biology could involve:

Target Identification: Identifying the primary and secondary molecular targets of benzo[d]isothiazole derivatives within cellular pathways.

Pathway Analysis: Mapping how these interactions perturb signaling networks to produce a therapeutic effect.

Biomarker Discovery: Identifying molecular markers that can predict a patient's response to a particular compound.

This comprehensive approach can help to uncover novel therapeutic applications and better understand the polypharmacology of this class of compounds. nih.gov

Exploration of Novel Interdisciplinary Applications for Benzo[d]thiazole and Benzo[d]isothiazole Scaffolds

The unique chemical and electronic properties of the benzothiazole and benzisothiazole scaffolds make them attractive for applications beyond traditional medicinal chemistry. derpharmachemica.com Their fused aromatic structure is a feature found in materials with interesting optical and electronic properties.

Emerging interdisciplinary applications include:

Materials Science: Use as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Agrochemicals: Development of new herbicides and fungicides, leveraging the known antimicrobial properties of the scaffold. chemicalbook.com

Catalysis: Design of novel ligands for organometallic catalysts used in complex chemical transformations.

The versatility of this scaffold ensures its continued relevance in a variety of scientific and technological fields. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxy-7-methyl-benzo[d]isothiazole, and how can purity be ensured?

  • Methodology : A typical approach involves condensation reactions between substituted benzaldehydes and aminobenzothiazole derivatives under acidic or reflux conditions. For example, substituted benzaldehydes can react with aminobenzothiazole in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation . Purification often involves recrystallization using ethanol-water mixtures or column chromatography. Microwave-assisted synthesis (e.g., silica gel-mediated solvent-free reactions) has also been reported to enhance yield and reduce reaction time .
  • Purity Verification : Use NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm structural integrity. Elemental analysis (C, H, N) further validates purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Wear PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335). Work in a fume hood to avoid inhalation .
  • Storage : Keep in a cool, dry place away from oxidizers. Use airtight containers to prevent moisture absorption .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (400 MHz) identifies methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.0 ppm). ¹³C NMR confirms carbonyl and heterocyclic carbons .
  • FT-IR : Key peaks include C=N (1610–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 195.05 for C₉H₉NO₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or silica gel to enhance condensation efficiency .
  • Solvent and Temperature : Ethanol or DMF at 80–100°C under reflux improves reaction kinetics. Microwave irradiation (300 W, 6 min) reduces time and energy .
  • Workup : Post-reaction extraction with ethyl acetate and recrystallization in methanol increases purity (up to 94% yield reported) .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • DFT/B3LYP Modeling : Calculate HOMO-LUMO gaps to assess charge transfer potential. Optimize molecular geometry using Gaussian 03W or Spartan 06 .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. How do structural modifications influence the biological activity of benzo[d]isothiazole derivatives?

  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance aromatic stability and binding affinity to enzymes. Halogen substituents (Cl, Br) improve antimicrobial potency .
  • Mechanistic Insights : Evaluate enzyme inhibition (e.g., via Michaelis-Menten kinetics) to link structural features (e.g., hydrazinyl groups) to activity .

Q. What challenges arise in achieving regioselective functionalization of the benzo[d]isothiazole core?

  • Reactivity Sites : The 4- and 7-positions are more reactive due to electron density distribution. Use directing groups (e.g., methoxy) to control substitution patterns .
  • Synthetic Tools : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. Protect reactive sites with tert-butyl groups during synthesis .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of benzo[d]isothiazole derivatives be resolved?

  • Source Evaluation : Cross-reference studies from peer-reviewed journals (e.g., International Journal of Molecular Sciences) and avoid non-reproducible data from unreliable sources .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .
  • Assay Standardization : Re-test activities under consistent conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for cytotoxicity) .

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